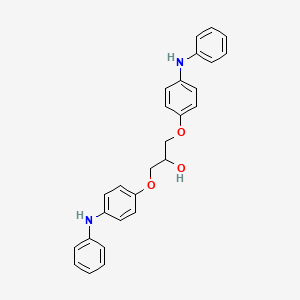
Fluorobenzyl bromide
描述
Fluorobenzyl bromide, also known as 4-fluorobenzyl bromide, is an organic compound with the molecular formula C7H6BrF. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the preparation of various biologically active molecules and its utility in chemical research .
准备方法
Synthetic Routes and Reaction Conditions: Fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of fluorotoluene using bromine or hydrobromic acid in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the selective bromination of the benzyl position .
Industrial Production Methods: In industrial settings, this compound is produced by reacting fluorotoluene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under reflux conditions, and the product is purified through distillation .
化学反应分析
Types of Reactions: Fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as benzyl amines, benzyl alcohols, and benzyl thiols.
Oxidation: The major products include benzaldehyde derivatives.
科学研究应用
Fluorobenzyl bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of fluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing fluorobenzyl groups into target molecules .
相似化合物的比较
Benzyl Bromide: Similar to fluorobenzyl bromide but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzyl Bromide: Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.
4-Chlorobenzyl Bromide: Contains a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and make it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
属性
IUPAC Name |
[bromo(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPMRIWGOGRNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311623 | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17815-88-2 | |
| Record name | NSC244363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [bromo(fluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a prominent application of fluorobenzyl bromide in pharmaceutical synthesis?
A1: this compound serves as a key intermediate in synthesizing Prasugrel [, , ], a platelet aggregation inhibitor used to prevent blood clots.
Q2: How is cyclopropyl 2-fluorobenzyl ketone synthesized using 2-fluorobenzyl bromide?
A2: The synthesis involves a Grignard reaction. 2-fluorobenzyl bromide is first reacted with magnesium to form a Grignard reagent. This reagent then reacts with cyclopropanecarbonitrile to yield cyclopropyl 2-fluorobenzyl ketone [, , ].
Q3: Can this compound be used to functionalize surfaces for solar energy applications?
A3: Yes, research indicates that 4-fluorobenzyl bromide and 4-trithis compound successfully functionalized the phosphorus-rich (111)B face of gallium phosphide. This surface modification aims to passivate surface recombination sites, potentially enhancing solar energy conversion efficiency [].
Q4: How can this compound be utilized in the synthesis of dendrimers?
A4: this compound, particularly 4-fluorobenzyl bromide, can be incorporated into the periphery of dendrimers. These fluorinated dendrimers, synthesized using a convergent approach with calix[4]arenes as the core, exhibit distinct thermal properties [].
Q5: Is there an alternative route for synthesizing dendrons with fluoro aryl functionalities using this compound?
A5: Yes, a mesylate activation route has been explored as an alternative to using bromide directly. This method, employing p-fluorobenzyl bromide or perthis compound, involves reacting them with 3,5-dihydroxybenzyl alcohol, followed by mesylate activation and subsequent Williamson ether synthesis for generation enhancement. This route offers advantages such as shorter reaction times and simplified purification [].
Q6: What is the significance of [18F]this compound in medical imaging?
A6: [18F]this compound acts as a crucial precursor for synthesizing radiolabeled imaging probes. Notably, it's employed in creating [18F]DCFBC ([18F]N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-fluorobenzyl-l-Cysteine) [], a promising agent for visualizing prostate cancer using Positron Emission Tomography (PET).
Q7: How does the choice of solvent impact the synthesis of [18F]fluorobenzyl bromides?
A7: Research indicates that the selection of solvents significantly influences the preparation of [18F]fluorobenzyl bromides, especially when aiming for their application in the asymmetric synthesis of [18F]fluoroaromatic amino acids for PET imaging [].
Q8: Are there studies focusing on the crystal structure of compounds derived from this compound?
A8: Yes, the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, synthesized using 2-fluorobenzyl bromide, has been determined using X-ray single-crystal diffraction. This compound, characterized by various spectroscopic methods, holds potential as an anticancer agent [].
Q9: What alternative reagents have been explored for synthesizing Prasugrel to minimize the use of harmful substances like bromine?
A9: Research on Prasugrel synthesis highlights efforts to replace bromine with less toxic alternatives. One approach utilizes hydrobromic acid and hydrogen peroxide for bromination reactions, aiming to reduce environmental impact and production costs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B1653113.png)
![Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-](/img/structure/B1653115.png)



![Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1653123.png)
